REACTION_CXSMILES
|
[F:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([NH:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=O)=[CH:4][CH:3]=1.B(F)(F)F.CCOCC.S(C)C.[OH-].[Na+].[ClH:33]>C1COCC1.CCOCC>[ClH:33].[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][NH:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[CH:17][CH:18]=1 |f:1.2,4.5,9.10|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)NCC2=CC=C(C=C2)F)C=C1
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
22.3 mL
|
Type
|
reactant
|
Smiles
|
S(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction flask was fitted with a distillation condenser
|
Type
|
CUSTOM
|
Details
|
solvent removed
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 25 min
|
Duration
|
25 min
|
Type
|
CUSTOM
|
Details
|
The distillation apparatus was replaced with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated to 110° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
ADDITION
|
Details
|
100 mL of 6N HCl was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to yield a thick slurry
|
Type
|
TEMPERATURE
|
Details
|
with intermittent cooling
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the mixture transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a white precipitate which
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=CC=C(CNCC2=CC=C(C=C2)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |